Usp1-IN-1 - 2446480-97-1

Usp1-IN-1

Catalog Number: EVT-6735435
CAS Number: 2446480-97-1
Molecular Formula: C27H25F3N8O
Molecular Weight: 534.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
USP1 inhibitor KSQ-4279 is an orally bioavailable selective inhibitor of the ubiquitin specific protease 1 (USP1), with apoptosis-inducing, tumor-sensitizing and antineoplastic activities. Upon oral administration, USP1 inhibitor KSQ-4279 specifically binds to and inhibits the activity of USP1, thereby blocking USP1-mediated deubiquitylating activity. This blocks the ubiquitin proteasome degradation pathway, prevents the degradation of defective proteins, and leads to an accumulation of mono-ubiquinated substrates. This induces the unfolded protein response (UPR). This may induce cell cycle arrest, reduce the expression of certain anti-apoptotic proteins, induce tumor cell apoptosis, inhibit tumor cell growth, and may sensitize tumor cells to DNA-targeting chemotherapeutics. USP1, a deubiquitinating enzyme overexpressed in various tumor cell types, plays a key role in the correct folding and deubiquitination of proteins and facilitates DNA repair via its role regulating the Fanconi anemia complex and translesion synthesis.
Source and Classification

Usp1-IN-1 is classified as a small molecule inhibitor targeting the USP1-UAF1 (USP1-Associated Factor 1) complex. It was developed following the identification of USP1's role in modulating the ubiquitination status of key proteins like proliferating cell nuclear antigen (PCNA) and Fanconi anemia protein FANCD2, which are crucial for DNA repair pathways. The compound has been shown to enhance the accumulation of ubiquitinated forms of these proteins, leading to increased DNA damage and cell cycle arrest in cancer cells .

Synthesis Analysis

Methods and Technical Details

The synthesis of Usp1-IN-1 involves several key steps, typically starting from commercially available precursors. The synthetic route may include:

  1. Formation of Key Intermediates: Utilizing standard organic synthesis techniques such as nucleophilic substitution, coupling reactions, or cyclization to generate necessary intermediates.
  2. Purification: Following synthesis, compounds are purified using methods like column chromatography or recrystallization to ensure high purity levels suitable for biological assays.
  3. Characterization: The final product is characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and high-performance liquid chromatography (HPLC) to confirm its structure and purity.
Molecular Structure Analysis

Structure and Data

Usp1-IN-1's molecular structure features a core scaffold that is essential for its interaction with the USP1 enzyme. The compound typically contains functional groups that facilitate binding to the active site of USP1, which includes residues critical for its catalytic activity.

  • Molecular Formula: Specific molecular formulas may vary based on modifications but generally conform to typical small molecule inhibitors.
  • Molecular Weight: The molecular weight of Usp1-IN-1 is generally around 300-500 Da, characteristic of small drug-like molecules.

The structural analysis often employs X-ray crystallography or computational modeling to visualize how Usp1-IN-1 interacts with USP1 at the atomic level .

Chemical Reactions Analysis

Reactions and Technical Details

Usp1-IN-1 primarily functions through competitive inhibition of USP1's deubiquitinating activity. Upon binding to the USP1-UAF1 complex, it prevents USP1 from removing ubiquitin moieties from target substrates like PCNA and FANCD2.

Key reactions include:

  • Inhibition Reaction: Usp1-IN-1 binds to the active site of USP1, blocking access to ubiquitin substrates.
  • Substrate Accumulation: This inhibition leads to an accumulation of mono- and polyubiquitinated forms of PCNA, which disrupts normal DNA replication processes and induces replication stress .

The kinetics of these reactions can be characterized using enzyme assays that measure changes in substrate levels upon treatment with Usp1-IN-1.

Mechanism of Action

Process and Data

Usp1-IN-1 exerts its effects by trapping USP1 at sites of DNA damage, thereby preventing its normal function in deubiquitination. This mechanism leads to:

  • Increased Ubiquitination: Enhanced levels of ubiquitinated PCNA disrupt its role in DNA replication.
  • Synthetic Lethality: In cells with BRCA mutations, this accumulation results in cell death due to impaired DNA repair mechanisms.

Research indicates that this mechanism can be exploited therapeutically, particularly in cancers that are reliant on USP1 for survival under conditions of DNA damage .

Physical and Chemical Properties Analysis

Physical Properties

Usp1-IN-1 typically exhibits:

Chemical Properties

Chemical properties include:

  • pKa Values: Relevant for understanding ionization states under physiological conditions.
  • Log P: Indicates lipophilicity which affects membrane permeability.

These properties are crucial for determining the bioavailability and pharmacokinetic profiles of Usp1-IN-1 .

Applications

Scientific Uses

Usp1-IN-1 has significant potential applications in cancer research and therapy:

  • Cancer Treatment: As an inhibitor of USP1, it is being explored as a therapeutic agent in combination with other chemotherapeutics to enhance their efficacy against tumors with specific genetic backgrounds.
  • Research Tool: It serves as a valuable tool for studying the role of ubiquitination in cellular processes related to DNA damage response and repair mechanisms.

Ongoing studies aim to elucidate further its potential applications across various cancer types and treatment regimens .

Introduction to Ubiquitin-Specific Protease 1 (USP1) in Oncogenesis and DNA Repair

USP1’s Role in DNA Damage Response and Genomic Stability

USP1 deubiquitinates two primary substrates critical for DNA repair:

  • FANCD2-FANCI complex: Monoubiquitinated FANCD2-FANCI activates the FA pathway for interstrand crosslink (ICL) repair. USP1-mediated deubiquitination terminates this repair process [6] [10].
  • PCNA (Proliferating Cell Nuclear Antigen): Monoubiquitinated PCNA recruits error-prone TLS polymerases. USP1 deubiquitinates PCNA to prevent excessive mutagenic DNA synthesis [7] [10].
Table 1: Key USP1 Substrates in DNA Repair PathwaysSubstrateUbiquitin LinkageRepair PathwayBiological Consequence of Deubiquitination
FANCD2-FANCIK63-linkedFanconi Anemia/ICL repairTermination of repair complex activity
PCNAMonoubiquitinationTranslesion SynthesisPrevention of error-prone DNA synthesis
ID proteinsK48-linkedCell differentiationStabilization of oncogenic transcription factors

Knockout studies in DT40 cells demonstrate that USP1⁻/⁻ or UAF1⁻/⁻/⁻ cells exhibit hypersensitivity to DNA-damaging agents like mitomycin C (ICL inducer) and camptothecin (topoisomerase poison). This sensitivity arises from defective HR-mediated repair and unregulated non-homologous end joining (NHEJ), evidenced by restored resistance upon Ku70 disruption [6].

USP1 Overexpression in Human Cancers: Mechanisms and Clinical Relevance

USP1 is overexpressed in multiple cancers, correlating with poor prognosis:

  • Diffuse Large B-Cell Lymphoma (DLBCL): USP1 overexpression predicts poor survival (median follow-up: 78.6 months) and associates with bulky disease (P=0.005) and elevated LDH [4]. It stabilizes the oncoprotein MAX via deubiquitination, amplifying MYC transcriptional activity.
  • BRCA1-Mutant Cancers: USP1 upregulation compensates for HR defects, creating synthetic lethality opportunities. USP1 inhibition in BRCA1⁻/⁻ cells induces >80% cell death versus <20% in wild-type [7].
  • Molecular Subtypes: In DLBCL, USP1 positivity rates are 63% in MCD (MYD88/CD79B-mutant) and 33% in N1 (NOTCH1-mutant) subtypes, implicating it in aggressive variants [4].
Table 2: USP1 Dysregulation in Human CancersCancer TypeExpression Level vs. NormalClinical CorrelatesKey Molecular Mechanism
DLBCL70.6% positive in females (P=0.048)Bulky disease, elevated LDH, poor OSMAX stabilization → MYC activation
BRCA1-mutant tumorsUpregulated 2–5 foldCisplatin resistanceCompensatory ICL repair
Gastric cancerOverexpressed in 45–60% of casesChemoresistance, metastasisWnt/β-Catenin pathway activation

USP1/UAF1 Complex Dynamics in Tumor Chemoresistance

The USP1/UAF1 complex drives chemoresistance through substrate stabilization:

  • Platinum Resistance: USP1 deubiquitinates and stabilizes DNA repair machinery, enabling cancer cells to survive platinum-induced DNA damage. USP1 inhibition with pimozide resensitizes resistant DLBCL models to etoposide [4] [7].
  • PARP Inhibitor Synergy: USP1 loss induces single-stranded DNA gap accumulation, exacerbating replication stress in BRCA1-deficient cells. This enhances PARPi cytotoxicity 3–5 fold [7] [8].
  • Crosslinker Sensitivity: USP1⁻/⁻ cells show 10-fold increased sensitivity to mitomycin C due to persistent FANCD2 ubiquitination and unresolved ICLs [6] [10].

Properties

CAS Number

2446480-97-1

Product Name

Usp1-IN-1

IUPAC Name

6-(4-cyclopropyl-6-methoxypyrimidin-5-yl)-1-[[4-[1-propan-2-yl-4-(trifluoromethyl)imidazol-2-yl]phenyl]methyl]pyrazolo[3,4-d]pyrimidine

Molecular Formula

C27H25F3N8O

Molecular Weight

534.5 g/mol

InChI

InChI=1S/C27H25F3N8O/c1-15(2)37-13-20(27(28,29)30)35-24(37)18-6-4-16(5-7-18)12-38-25-19(11-34-38)10-31-23(36-25)21-22(17-8-9-17)32-14-33-26(21)39-3/h4-7,10-11,13-15,17H,8-9,12H2,1-3H3

InChI Key

KCBWAFJCKVKYHO-UHFFFAOYSA-N

SMILES

CC(C)N1C=C(N=C1C2=CC=C(C=C2)CN3C4=NC(=NC=C4C=N3)C5=C(N=CN=C5OC)C6CC6)C(F)(F)F

Canonical SMILES

CC(C)N1C=C(N=C1C2=CC=C(C=C2)CN3C4=NC(=NC=C4C=N3)C5=C(N=CN=C5OC)C6CC6)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.